7-Hydroxy-6-nitro-3H-quinazolin-4-one
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Overview
Description
7-Hydroxy-6-nitro-3H-quinazolin-4-one is a quinazoline derivative, which belongs to the class of nitrogen-containing heterocyclic compounds.
Preparation Methods
The synthesis of 7-Hydroxy-6-nitro-3H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Condensation: The initial step involves the condensation of 2-amino-4-chlorobenzoic acid with formamide to form 2-chloroquinazolin-4-one.
Nitration: The nitration of 2-chloroquinazolin-4-one using a mixture of concentrated sulfuric acid and nitric acid yields 6-nitro-2-chloroquinazolin-4-one.
Hydrolysis: The final step involves the hydrolysis of 6-nitro-2-chloroquinazolin-4-one to produce this compound.
Chemical Reactions Analysis
7-Hydroxy-6-nitro-3H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazoline-4,7-dione derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 6-aminoquinazoline-4,7-diol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as halogens or alkyl groups using appropriate reagents and conditions
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-nitro-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound inhibits shikimate dehydrogenase by binding to its active site, thereby preventing the conversion of 3-dehydroshikimate to shikimate.
Tyrosine Kinase Inhibition: In the context of cancer treatment, this compound and its derivatives inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
7-Hydroxy-6-nitro-3H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness:
6-Nitroquinazoline-2,4-diol: This compound also inhibits shikimate dehydrogenase but differs in the position of the nitro and hydroxyl groups, which can affect its binding affinity and specificity.
4,7-Dichloro-6-nitroquinazoline: This derivative is used as an intermediate in the synthesis of various therapeutic agents, including tyrosine kinase inhibitors.
2,4,6-Trisubstituted Quinazolines: These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties.
Properties
Molecular Formula |
C8H5N3O4 |
---|---|
Molecular Weight |
207.14 g/mol |
IUPAC Name |
7-hydroxy-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H5N3O4/c12-7-2-5-4(1-6(7)11(14)15)8(13)10-3-9-5/h1-3,12H,(H,9,10,13) |
InChI Key |
DGAQZMKEHDOLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])O)N=CNC2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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